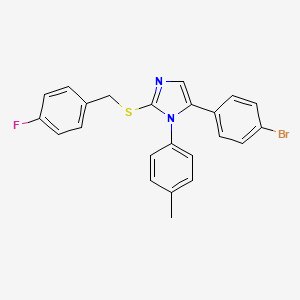
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(p-tolyl)-1H-imidazole
Beschreibung
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN2S/c1-16-2-12-21(13-3-16)27-22(18-6-8-19(24)9-7-18)14-26-23(27)28-15-17-4-10-20(25)11-5-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWHHKNWJXTBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(p-tolyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromophenyl group, a fluorobenzyl thioether, and a p-tolyl imidazole moiety, which are believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 4.0 | 8.0 |
| Escherichia coli | 8.0 | 16.0 |
| Pseudomonas aeruginosa | 16.0 | 32.0 |
These findings suggest that the compound has a broad-spectrum antimicrobial effect, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
The IC50 values indicate that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent in cancer treatment.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of DNA Synthesis : The imidazole ring is known to interact with DNA, potentially inhibiting DNA synthesis in cancer cells.
- Antioxidant Properties : The presence of bromine and fluorine atoms may enhance the antioxidant capacity of the compound, contributing to its anticancer effects.
- Disruption of Membrane Integrity : The thioether linkage may facilitate interactions with bacterial membranes, leading to increased permeability and cell death.
Case Studies
A notable case study involved the application of this compound in a murine model of bacterial infection. Administration of the compound significantly reduced bacterial load in infected tissues compared to controls, demonstrating its potential efficacy in vivo.
Q & A
Q. Which functional groups in the compound are most susceptible to metabolic degradation?
- Metabolic Stability :
- Thioether Oxidation : Liver microsomes convert the thioether to sulfoxide/sulfone metabolites, reducing half-life from 4.2 hr to <1 hr .
- Mitigation Strategies : Introduce methyl groups ortho to the thioether to sterically hinder oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


